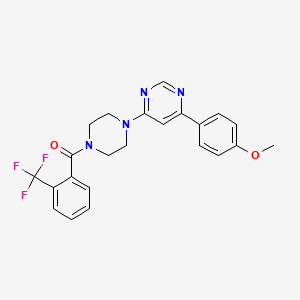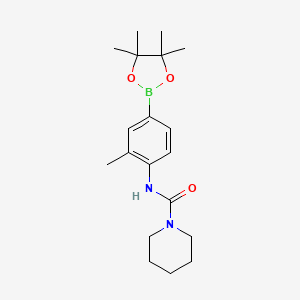
N-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a piperidine derivative with a boronic ester and a phenyl group attached. Piperidine is a common motif in many pharmaceuticals and the boronic ester could potentially be used in various chemical reactions .
Molecular Structure Analysis
The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom. It also has a phenyl group and a boronic ester attached. The boronic ester, characterized by a boron atom connected to two oxygen atoms, is particularly interesting as it is often used in Suzuki coupling reactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing boronic esters are often used in Suzuki coupling reactions . This is a type of cross-coupling reaction, used to form carbon-carbon bonds.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Piperidine derivatives are often basic due to the presence of the nitrogen atom. The boronic ester could potentially make the compound susceptible to hydrolysis .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Boron Chemistry
Organoboron compounds, including aryl borates, play a pivotal role in organic synthesis. Due to their high stability, low toxicity, and reactivity, they serve as essential intermediates. In drug synthesis, boronic acid compounds protect diols and participate in asymmetric amino acid synthesis, Diels–Alder reactions, and Suzuki coupling reactions. Additionally, boric acid derivatives function as enzyme inhibitors and specific ligand drugs. The compound may contribute to these applications due to its borate and sulfonamide groups .
Fluorescent Probes and Sensing Applications
Boronic acid compounds are valuable as fluorescent probes. They can identify hydrogen peroxide, sugars, copper ions, fluoride ions, and catecholamines. The compound’s unique structure could potentially enhance its utility as a fluorescent probe in various sensing applications .
Drug Delivery Systems
Boronic ester bonds are widely used in constructing stimulus-responsive drug carriers. These carriers respond to changes in pH, glucose levels, and ATP within the body. Potential applications include loading anticancer drugs, insulin, and genes. The compound’s borate linkages may contribute to the development of such drug carriers .
Molecular Electrostatic Potential and Frontier Molecular Orbitals
Density functional theory (DFT) calculations reveal the molecular electrostatic potential and frontier molecular orbitals of the title compound. These insights help clarify its physical and chemical properties. Notably, the calculated substantial energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) indicates high chemical stability .
Nucleophilic Attack Sites
The negative charges concentrate around specific atoms (O4 and O5) in the sulfonamide group of the compound. This structural feature suggests potential nucleophilic attack sites, which could be relevant in various chemical reactions .
Crystallography and Conformational Analyses
The compound’s crystal structure has been characterized using techniques such as NMR, IR, MS, and single crystal X-ray diffraction. Comparing experimental and DFT-calculated values confirms the consistency of the obtained crystal structures. Researchers have also explored its conformational properties .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BN2O3/c1-14-13-15(20-24-18(2,3)19(4,5)25-20)9-10-16(14)21-17(23)22-11-7-6-8-12-22/h9-10,13H,6-8,11-12H2,1-5H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNORGKKRQHXHPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)N3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-4-nitrophenyl)butanamide](/img/structure/B2730199.png)
![(4-(Naphthalen-1-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2730200.png)
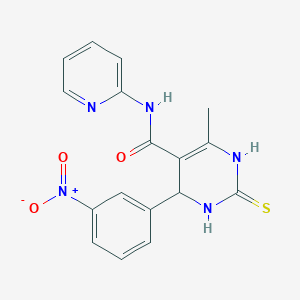
![2,4-dihydroxy-5,6-dimethyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)nicotinamide](/img/structure/B2730202.png)
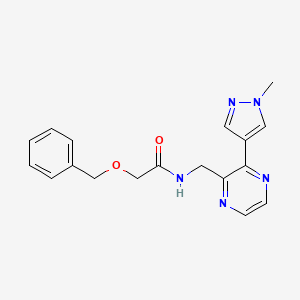
![Benzo(3,4)bicyclo[3.2.1]octen-2-one](/img/structure/B2730205.png)
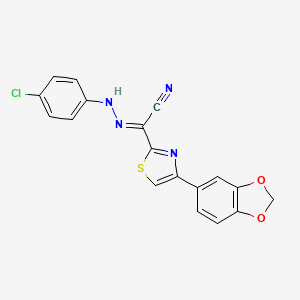

![5-[ethyl-(2,2,2-trifluoroacetyl)amino]naphthalene-1-sulfonyl Chloride](/img/structure/B2730211.png)

![2-Chloro-1-[2-(hydroxymethyl)-2,3-dihydroindol-1-yl]ethanone](/img/structure/B2730217.png)
![Tert-butyl 1-[[4-(prop-2-enoylamino)benzoyl]amino]cyclohexane-1-carboxylate](/img/structure/B2730219.png)
![5-(Tert-butyl)-7-chloro-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2730220.png)
